molecular formula C34H29N B3030355 4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline CAS No. 89114-91-0

4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline

Cat. No.: B3030355
CAS No.: 89114-91-0
M. Wt: 451.6 g/mol
InChI Key: ZHGLWMUJQVWWQO-UHFFFAOYSA-N
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Description

4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a diphenylvinyl group attached to an aniline moiety, which is further substituted with two p-tolyl groups. Its chemical structure contributes to its stability and reactivity, making it a valuable compound in organic electronics and materials science.

Mechanism of Action

Target of Action

The primary target of 4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline, also known as 4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline, is in the field of optoelectronics, specifically in the creation of organic light-emitting devices (OLEDs) . In these devices, the compound acts as a blue light-emitting layer .

Mode of Action

The compound interacts with its targets by emitting light when subjected to an electric current . This is due to its unique molecular structure, which allows for the efficient absorption and emission of light . The compound’s interaction with its targets results in the production of bright and efficient light, making it ideal for use in OLEDs .

Biochemical Pathways

The compound affects the light-emitting pathway in OLEDs . When an electric current is applied, the compound absorbs energy, causing its electrons to move to a higher energy state. When the electrons return to their ground state, energy is released in the form of light . This process is known as electroluminescence.

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior in the context of OLEDs. The compound exhibits good stability and efficiency in the device . .

Result of Action

The result of the compound’s action is the emission of blue light in OLEDs . This makes it a crucial component in the creation of white organic light-emitting devices (WOLEDs), which combine the emissions of different compounds to produce white light .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the phase transition trend from amorphous to crystalline state in its vacuum evaporated films can impact the morphological stability and device lifetime . Therefore, careful control of the manufacturing and operating conditions is necessary to ensure optimal performance .

Biochemical Analysis

Biochemical Properties

4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound has been shown to interact with enzymes and proteins involved in electron transport and energy transfer processes. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Long-term studies have shown that the effects of this compound on cellular function can vary over time, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis in certain cell types. These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and activity of the compound, affecting its efficacy and safety in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline typically involves the reaction of 4-(2,2-diphenylvinyl)aniline with p-tolyl halides under basic conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-(2,2-diphenylvinyl)aniline is reacted with p-tolylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline stands out due to its unique combination of structural stability, high photoluminescence efficiency, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in organic electronics make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N-[4-(2,2-diphenylethenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29N/c1-26-13-19-31(20-14-26)35(32-21-15-27(2)16-22-32)33-23-17-28(18-24-33)25-34(29-9-5-3-6-10-29)30-11-7-4-8-12-30/h3-25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGLWMUJQVWWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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